N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-9-2-3-11(6-12(9)16)18-15(21)14(20)17-7-13(19)10-4-5-22-8-10/h2-6,8,13,19H,7H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEZHEYFDYNLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide typically involves the reaction of 3-fluoro-4-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxalamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxalamide group may produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and furan ring could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Ethanediamide Derivatives
Ethanediamide derivatives are explored for diverse applications due to their hydrogen-bonding capacity and structural flexibility. Key comparisons include:
- N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (): Structural features: Incorporates a sulfonyl group and an oxazinan ring. The oxazinan ring may confer rigidity, reducing conformational flexibility relative to the target’s hydroxyethyl chain.
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) (): Structural features: Cyclopropane carboxamide core with tetrahydrofuran and chlorophenyl groups. The tetrahydrofuran ring may improve bioavailability compared to the target’s furan-3-yl group, which is aromatic and planar.
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Ethanediamide | 3-Fluoro-4-methylphenyl, furan-3-yl | Agrochemicals (inferred) |
| N-Ethyl-N′-...ethanediamide | Ethanediamide | Sulfonyl, oxazinan | Pharmaceuticals (hypothetical) |
| Cyprofuram | Carboxamide | Cyclopropane, tetrahydrofuran | Fungicide (known use) |
Halogenated Aromatic Compounds
The 3-fluoro-4-methylphenyl group in the target compound is a critical pharmacophore in bioactive molecules:
- N-[2-((3-fluoro-4-methylphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamide (4p) (): Activity: Exhibits >90% inhibition against Sclerotinia sclerotiorum at 50 μg/mL. Comparison: The 3-fluoro-4-methylphenyl group in both compounds likely contributes to binding via hydrophobic interactions and fluorine’s electronegativity. However, 4p’s pyrimidine-carboxamide core enables π-π stacking and hydrogen bonding with succinate dehydrogenase (SDH), whereas the target’s ethanediamide may engage in different interactions .
- 3-Chloro-N-phenyl-phthalimide (): Structural features: Phthalimide core with chloro and phenyl groups. Comparison: The chloro substituent provides electron-withdrawing effects, similar to fluorine in the target compound.
Heterocyclic Moieties
The furan-3-yl group in the target compound is compared to other heterocycles:
- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Structural features: Furopyridine core with trifluoroethyl and cyclopropyl groups. Comparison: The furopyridine system’s extended conjugation may enhance UV stability compared to the target’s isolated furan ring. The trifluoroethyl group could increase lipophilicity, whereas the target’s hydroxyethyl group improves hydrophilicity.
Key Research Findings and Implications
Bioactivity Inference : The 3-fluoro-4-methylphenyl group, as seen in SDH inhibitors (), suggests the target compound may interact with similar enzymatic targets through halogen bonding and hydrophobic interactions.
Solubility and Stability : The hydroxyethyl group in the target compound likely enhances water solubility compared to sulfonyl or carboxamide derivatives ().
Synthetic Flexibility : The ethanediamide backbone allows modular substitution, enabling optimization for specific applications, unlike rigid cores like phthalimide ().
Biological Activity
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The presence of a fluorine atom and a furan ring contributes to its distinct properties, which may influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Fluorine Atom | Enhances binding affinity to biological targets |
| Furan Ring | Participates in π-π interactions |
| Hydroxyethyl Group | Capable of forming hydrogen bonds |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom may enhance the compound's binding affinity to enzymes or receptors, while the furan ring can facilitate π-π stacking interactions. The hydroxyethyl group is likely involved in hydrogen bonding, contributing to the overall stability and activity of the compound.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro.
- Antimicrobial Activity : It has been tested against various bacterial strains with promising results.
Antitumor Activity
A study conducted on the efficacy of this compound in cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against several cancer types, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In a separate investigation focusing on inflammatory responses, the compound was evaluated for its ability to modulate cytokine production. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages .
Antimicrobial Testing
The antimicrobial properties were assessed through disk diffusion methods against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibitory zones, suggesting effective antimicrobial activity .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N'-(3-chloro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide | Chlorine instead of Fluorine | Moderate antitumor activity |
| N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)-2-hydroxyethyl]ethanediamide | Thiophene ring present | Enhanced antimicrobial properties |
The presence of the fluorine atom in our compound is hypothesized to significantly influence its reactivity and biological effectiveness compared to others.
Q & A
Q. What are the optimal synthetic routes for N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, including amide bond formation and hydroxyl group introduction. Key steps:
- Amidation: React 3-fluoro-4-methylphenylamine with ethanedioyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
- Hydroxylation: Introduce the 2-(furan-3-yl)-2-hydroxyethyl group via nucleophilic substitution or epoxide ring-opening, using catalysts like BF₃·Et₂O .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Yield Optimization: Adjust solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:acyl chloride) .
Q. How can the structural integrity of this compound be validated during synthesis?
Methodological Answer: Employ spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm the presence of the furan-3-yl proton (δ 7.2–7.4 ppm, aromatic), hydroxyethyl –OH (δ 2.5–3.0 ppm), and fluoro-methylphenyl signals (δ 2.3 ppm for –CH₃) .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and hydroxyl O–H bends (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak at m/z 346.12 (calculated for C₁₆H₁₇FN₂O₃) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR, IC₅₀ determination via ADP-Glo™ assay) due to structural similarity to kinase inhibitors .
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against S. aureus and C. albicans; furan moieties may disrupt microbial membranes .
- Cytotoxicity: MTT assay on HEK-293 cells to assess safety margins (IC₅₀ > 100 μM preferred) .
Advanced Research Questions
Q. How do the furan-3-yl and hydroxyethyl groups influence the compound’s reactivity in biological systems?
Methodological Answer:
- Furan-3-yl: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). Computational docking (AutoDock Vina) shows binding energy improvements of ~2 kcal/mol compared to non-furan analogs .
- Hydroxyethyl: Participates in hydrogen bonding with catalytic lysine residues (e.g., in MAPK pathways). Replace with methoxyethyl to study H-bond dependency via SAR .
Q. What computational strategies predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate logP (~2.1), solubility (LogS = -4.2), and BBB permeability (low).
- Metabolism: Simulate CYP3A4/2D6 interactions via molecular dynamics (MD) simulations (AMBER force field); identify potential epoxidation at the furan ring .
- Docking Studies: Perform ensemble docking (Glide SP/XP) against homology models of off-target receptors (e.g., serotonin receptors) to assess selectivity .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated furan derivatives) in murine plasma .
- Protein Binding: Measure plasma protein binding (equilibrium dialysis) to explain reduced free drug concentrations in vivo .
- Dose Optimization: Conduct PK/PD modeling (Phoenix WinNonlin) to align in vitro IC₅₀ with achievable plasma Cₘₐₓ .
Q. What experimental designs elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C; monitor via HPLC-UV at 254 nm. Major degradation products include hydrolyzed amide bonds and oxidized furan .
- Light Stability: Use ICH Q1B guidelines; observe photo-oxidation of the fluoro-methylphenyl group under UV light (λ = 365 nm) .
Q. What strategies mitigate toxicity risks identified in preclinical studies?
Methodological Answer:
- Reactive Metabolite Screening: Incubate with human liver microsomes + GSH; detect trapped electrophilic intermediates via LC-MS .
- Structural Mitigation: Replace the furan-3-yl with thiophene (lower oxidation potential) to reduce reactive oxygen species (ROS) generation .
- In Silico Toxicity: Use Derek Nexus to predict hepatotoxicity alerts; prioritize analogs with no structural alerts for Ames mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
